2-[Methyl(2-nitrophenyl)amino]ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(N-methyl-2-nitroanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(6-7-12)8-4-2-3-5-9(8)11(13)14/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWKYHASHFMCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 2 Nitrophenyl Amino Ethanol
Direct Synthetic Routes to N-Methylated 2-Nitrophenylaminoethanols
Direct synthesis provides the most straightforward pathways to 2-[Methyl(2-nitrophenyl)amino]ethanol and its analogs. These methods focus on constructing the core structure in a minimal number of steps, typically by forming the aryl-nitrogen bond.
Amination Reactions of Ortho-Nitrophenyl Precursors
A primary and well-established method for synthesizing N-aryl amino alcohols is through nucleophilic aromatic substitution (SNAr). This approach involves the reaction of an ortho-substituted nitrophenyl precursor, typically an ortho-nitrohalobenzene, with an appropriate amine. The nitro group in the ortho position strongly activates the aromatic ring toward nucleophilic attack, facilitating the displacement of a halide leaving group. nih.govrsc.org
To produce the target compound, this compound, the reaction would involve N-methylethanolamine as the nucleophile and a precursor like 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene. The reaction proceeds via the addition of the amine to the electron-deficient aromatic ring, forming a temporary intermediate known as a Meisenheimer complex, followed by the elimination of the halide ion to yield the final product. nih.gov
A closely related synthesis for the unmethylated analog, 2-((2-Nitrophenyl)amino)ethanol, has been documented, providing a clear procedural basis. In this synthesis, 1-chloro-2-nitrobenzene is reacted with 2-aminoethanol. By substituting 2-aminoethanol with N-methylethanolamine, the desired N-methylated product can be obtained.
Table 1: Representative Reaction Conditions for SNAr Synthesis
This table is based on an analogous reaction for a similar compound and illustrates a typical synthetic setup.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|
This reaction highlights a robust method for creating the C-N bond central to the structure of this compound.
N-Alkylation Strategies for Introducing the Methyl Group
An alternative direct route involves the N-alkylation of a precursor that already contains the 2-nitrophenylamino ethanol (B145695) backbone. This strategy begins with the synthesis of 2-((2-nitrophenyl)amino)ethanol, as described in the previous section. The secondary amine in this intermediate can then be methylated to yield the final product.
Various methods exist for the N-methylation of secondary amines. Traditional approaches often use hazardous reagents like methyl iodide or dimethyl sulfate. liv.ac.uk Modern, greener alternatives have been developed, including the use of dimethyl carbonate or methanol (B129727) in the presence of a catalyst. liv.ac.uk Another approach involves reductive amination, where formaldehyde (B43269) is used as the methyl source in the presence of a reducing agent such as formic acid (Eschweiler–Clarke reaction), metal hydrides, or catalytic hydrogenation. liv.ac.ukgoogle.com
More recently, innovative methods have emerged, such as using carbon dioxide and hydrogen with a suitable catalyst or employing dimethyl sulfoxide (B87167) (DMSO) as a versatile and low-toxicity methylating agent under catalyst-free conditions. liv.ac.ukrsc.org Photocatalytic methods using methanol have also been developed for the N-methylation of amino acids, a technology that could potentially be adapted for this synthesis. chemrxiv.orgresearchgate.net
Convergent and Divergent Synthesis Approaches for Complex Structures
While direct synthesis is effective for producing this compound itself, the compound also serves as a valuable intermediate in the convergent synthesis of more complex molecules, particularly heterocyclic structures. For instance, N-aryl-β-amino alcohols are key precursors for N-substituted benzimidazoles, benzimidazolones, and other related heterocycles of interest in medicinal chemistry. nih.gov
In a convergent approach, the this compound core would be prepared separately and then coupled with another molecular fragment in a later step. A common sequence involves the reduction of the nitro group on the this compound molecule to an amino group. This newly formed aniline (B41778) derivative can then undergo cyclization reactions with various electrophiles (like aldehydes, carboxylic acids, or cyanogen (B1215507) bromide) to construct the desired heterocyclic ring system. nih.gov This strategy allows for the late-stage introduction of diversity into the final products, a key advantage in pharmaceutical research and development.
Reaction Condition Optimization and Process Intensification
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic and environmental viability of the synthesis. Key parameters include solvent choice, temperature, pressure, and the use of catalytic systems.
Solvent Selection and Medium Effects
The choice of solvent can significantly impact the rate and outcome of nucleophilic aromatic substitution reactions. For SNAr reactions, polar solvents are generally preferred as they can help dissolve ionic reagents and stabilize the charged intermediates and transition states. libretexts.org
Polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often effective. wikipedia.org Protic solvents, including alcohols like n-butanol, can also be used and may offer advantages by participating in hydrogen bonding, which can stabilize the leaving group and influence the reaction mechanism. libretexts.org However, the solvent's interaction with the nucleophile must also be considered, as excessive solvation could potentially reduce its reactivity. libretexts.org Studies on related SNAr reactions have systematically examined various aprotic solvents, correlating reaction rates with solvent parameters to determine the optimal medium. rsc.orgrsc.org
Temperature, Pressure, and Catalytic Systems
Temperature is a critical factor, with higher temperatures generally increasing the reaction rate. Traditional Ullmann condensation reactions, a related class of copper-mediated C-N bond-forming reactions, often required very high temperatures (over 210°C). wikipedia.org However, the strong activation provided by the ortho-nitro group in precursors like 1-chloro-2-nitrobenzene allows the SNAr amination to proceed under milder conditions, such as at the reflux temperature of n-butanol.
The introduction of catalytic systems has revolutionized N-arylation chemistry, enabling reactions under significantly milder conditions and with broader substrate scope. Copper-catalyzed systems are particularly prominent in Ullmann-type reactions. wikipedia.orgnih.gov The use of copper(I) salts, often in combination with specific ligands such as diamines, amino acids (like L-proline), or diketones, can dramatically accelerate the coupling of aryl halides with amines and alcohols. nih.govacs.orgacs.org These catalytic systems allow for lower reaction temperatures and can improve selectivity, particularly in complex molecules with multiple reactive sites. nih.govnih.gov Research has shown that even water can be used as a solvent for copper-catalyzed N-arylation of amino alcohols, offering a greener synthetic route. cjcatal.com
Table 2: Examples of Catalytic Systems for N-Arylation of Amines/Amino Alcohols
| Catalyst/Precursor | Ligand | Base | Solvent | Temperature | Application | Reference |
|---|---|---|---|---|---|---|
| CuI | Indole-2-carboxylic acid | K₃PO₄ | Dioxane | Room Temp. | N-arylation of β-amino alcohols | nih.gov |
| CuI | 1,10-Phenanthroline | KOH | DME/H₂O | 95 °C | N-arylation of indoles | researchgate.net |
| Cu(OTf)₂ | None | None | Ethanol | 40 °C | N-arylation with arylboroxines | nih.gov |
| CuI | L-proline | K₂CO₃ | DMSO | 90 °C | N-arylation of amines | acs.org |
While palladium-based catalysts like the BrettPhos system are also highly effective for C-N coupling, copper catalysis often provides a more cost-effective and practical alternative for reactions like the synthesis of this compound. nih.gov The choice between these systems can depend on the specific substrates and desired selectivity. nih.govresearchgate.net
Advanced Reaction Technologies: Flow Chemistry Applications
The application of flow chemistry in the synthesis of N-aryl-β-amino alcohols, a class of compounds to which this compound belongs, has garnered considerable attention. This is due to the technology's potential for enhanced safety, efficiency, and scalability compared to traditional batch processes. While specific literature on the flow synthesis of this compound is not abundant, valuable insights can be drawn from studies on structurally analogous compounds like 2-[methyl(pyridin-2-yl)amino]ethanol. scribd.comresearchgate.net
Microreactor technology is a cornerstone of flow chemistry, offering precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of related β-amino alcohols has been successfully demonstrated in microreactors, showcasing significant improvements in reaction times and yields. unimi.it For instance, the aminolysis of epoxides to form β-amino alcohols has been achieved with a residence time that was a fraction of that required in batch synthesis, while maintaining comparable yields. unimi.it
In a study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a continuous flow microreactor process was compared with a traditional batch process. The results indicated that the microreactor system could produce a significantly higher output in a shorter amount of time. researchgate.net At 160°C, a single microreactor chip was able to produce the equivalent of more than five batch reactors operating at 120°C. researchgate.net This highlights the potential for process intensification offered by flow chemistry.
The advantages of flow chemistry also extend to improved mixing and heat transfer, which are critical factors in optimizing reaction efficiency. nih.gov The enhanced interfacial contact in microreactors, sometimes achieved through the formation of microdroplets, can be crucial for C-N bond formation reactions, which are central to the synthesis of this compound. nih.gov
| Parameter | Batch Process (Analogous Compound) | Continuous-Flow Process (Analogous Compound) |
| Temperature | 120 °C / 140 °C | 120 °C / 130 °C / 140 °C / 150 °C / 160 °C |
| Reaction Time | Varied | Varied (as residence time) |
| Relative Yield | Lower at comparable times | Higher at comparable residence times and higher temperatures |
| Production Rate | Slower | Significantly Faster |
This interactive table is based on data for the analogous compound 2-[methyl(pyridin-2-yl)amino]ethanol and illustrates the comparative efficiency of batch versus flow processes. researchgate.net
Historical and Comparative Analysis of Synthetic Efficiencies and Scalability
Historically, the synthesis of N-aryl-β-amino alcohols and their precursors has been dominated by batch processes. A common route to the related compound, 2-((2-Nitrophenyl)amino)ethanol, involves the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol in a suitable solvent like n-butanol, heated under reflux for several hours. This method, while effective, can present challenges in terms of scalability, energy consumption, and reaction time.
The reduction of the nitro group is a key transformation in this area of synthesis. For instance, the preparation of 2-(o-aminophenyl)ethanol from 2-(o-nitrophenyl)ethanol has been achieved through catalytic reduction using Raney nickel. google.com The efficiency of this process can be improved by the addition of a small amount of an alkali compound, which enhances the activity of the catalyst and increases the reaction rate. google.com
When comparing traditional batch methods with modern flow chemistry approaches, several key differences in efficiency and scalability emerge. Batch processes often require long reaction times and can be difficult to scale up due to challenges in maintaining consistent heat and mass transfer throughout a larger reaction vessel. In contrast, flow chemistry offers a more readily scalable solution. Scaling up in a flow system often involves running the process for a longer duration or by "numbering up" – using multiple microreactors in parallel – rather than increasing the size of the reactor, which can introduce new challenges. nih.gov
A patent for the preparation of N-(2-nitrophenyl)ethanolamine describes a batch process involving the reaction of o-chloronitrobenzene and ethanolamine (B43304) in an organic solvent with a catalyst. This method reports a high yield of over 95% and high purity, with the advantage of solvent recovery, suggesting good practicality for industrial production. google.com However, the reaction still requires a lengthy insulation period of 16-24 hours. google.com
The following table provides a comparative overview of different synthetic approaches for related compounds, highlighting the evolution of synthetic methodologies towards greater efficiency.
| Synthetic Method | Target/Related Compound | Key Features | Reported Yield | Scalability Considerations |
| Reflux in n-Butanol | 2-((2-Nitrophenyl)amino)ethanol | Traditional batch process, long reaction time (6 hours). | 75% | Challenges with heat transfer and reaction time on a large scale. |
| Catalytic Reduction | 2-(o-aminophenyl)ethanol | Batch process using Raney nickel, improved with alkali. google.com | Not specified | Dependent on catalyst activity and hydrogen pressure management. |
| Catalyzed Reaction in Organic Solvent | N-(2-nitrophenyl)ethanolamine | Batch process with long reaction time (16-24 hours), but high purity and yield. google.com | >95% | Good for industrial production due to high yield and solvent recovery. google.com |
| Continuous Flow Microreactor | 2-[methyl(pyridin-2-yl)amino]ethanol | Advanced technology with short residence times and high throughput. researchgate.net | High, temperature-dependent | Readily scalable by continuous operation or numbering up. |
This interactive table compares various synthetic methodologies, illustrating the progression towards more efficient and scalable processes.
Mechanistic and Kinetic Investigations of 2 Methyl 2 Nitrophenyl Amino Ethanol Transformations
Reactivity of the Nitro Group: Reduction and Electron Transfer Processes
The nitro group is the most reactive site for reduction and electron transfer processes within the 2-[Methyl(2-nitrophenyl)amino]ethanol molecule. Its transformation is a key step in the synthesis of various heterocyclic compounds and functionalized anilines.
Chemoselective Reduction Pathways to Amino Derivatives
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For a molecule like this compound, which contains other potentially reducible or sensitive functional groups (amine and hydroxyl), achieving chemoselectivity is paramount. Various methodologies have been developed for the selective reduction of nitroarenes that would be applicable here. organic-chemistry.org
Commonly employed methods include catalytic hydrogenation and metal-based reductions. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with molecular hydrogen is highly efficient. researchgate.net However, care must be taken to avoid over-reduction or side reactions involving other functional groups.
Metal-based reducing systems in acidic or neutral media are also widely used. Reagents like iron (Fe) in the presence of hydrochloric acid (Béchamp reduction), tin (Sn) or zinc (Zn) in acid, offer effective and often chemoselective reduction of the nitro group. researchgate.netsemanticscholar.orgmasterorganicchemistry.com These methods are generally tolerant of hydroxyl and amino functionalities. organic-chemistry.orgsemanticscholar.org The use of activated iron, generated from Fe/HCl or Zn/FeSO4, has been shown to be compatible with a variety of sensitive groups, including ketones, nitriles, and esters, suggesting it would be a suitable method for reducing this compound without affecting the ethanol (B145695) or methylamino side chain. researchgate.netsemanticscholar.org
Modern methods often focus on milder conditions and enhanced selectivity. For instance, transfer hydrogenation using ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) with a metal catalyst like Pd/C can selectively reduce the nitro group under neutral conditions. researchgate.net Nanoparticle-based catalysts, such as those made from cobalt or gold, have also demonstrated high efficiency and selectivity in the reduction of nitroanilines, which are structurally similar to the target molecule. rsc.orgnih.gov
| Catalyst/Reagent | Reducing Agent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Fe/HCl (Béchamp) | Fe metal | Acidic (HCl) | Cost-effective, tolerant of many functional groups. | researchgate.netsemanticscholar.org |
| Pd/C | H₂ gas | Neutral, various solvents | High efficiency, clean reaction. | researchgate.net |
| FeCl₃·6H₂O / 2,2′-Bipyridyl | N₂H₄·H₂O | Aqueous, 100 °C | Reusable catalyst, operates in water. | researchgate.net |
| CoMn₂O₄ Nanoparticles | NaBH₄ | Aqueous | High efficiency for 2-nitroaniline (B44862) reduction. | rsc.org |
| Methylhydrazine / Co catalyst | Methylhydrazine | Polar protic solvent | Excellent yields, chemoselective. | organic-chemistry.org |
Intramolecular Photoinduced Reactivity of the Nitroaryl Moiety
Aromatic nitro compounds are known to exhibit rich photochemistry, often initiated by the excitation of the nitro group to its triplet state. researchgate.netresearchgate.net For this compound, the proximity of the ethanol and methylamino side chains to the photo-excitable nitroaryl moiety creates opportunities for intramolecular reactions.
Upon irradiation with UV light, the nitro group can be excited, leading to a species with radical character on the oxygen atoms. This excited state is a powerful hydrogen atom abstractor. nih.govchemrxiv.org It can abstract a hydrogen atom from an adjacent C-H bond, initiating a cascade of reactions. In the case of this compound, intramolecular hydrogen atom transfer (HAT) could occur from either the methylene (B1212753) group of the ethanol side chain or the N-methyl group. nih.gov
Mechanistic studies on similar systems suggest that such photoexcited nitroarenes can act as potent anaerobic oxidants. nih.govchemrxiv.org An intramolecular double HAT event could lead to the oxidation of the alcohol to an aldehyde or the amine to an iminium species, with concomitant reduction of the nitro group to a nitroso or further reduced species. Subsequent cyclization of these intermediates can lead to the formation of N-fused heterocyclic structures. rsc.org
Amine and Hydroxyl Group Participation in Reaction Mechanisms
Nucleophilic Reactivity of the Secondary Amine
The secondary amine in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. organic-chemistry.org This nucleophilicity allows it to participate in a variety of reactions, including nucleophilic substitution and addition. organic-chemistry.orgyoutube.com
The amine can react with a wide range of electrophiles. For example, it can undergo alkylation with alkyl halides via an SN2 mechanism to form a tertiary amine. masterorganicchemistry.com It can also react with acyl chlorides or anhydrides to form amides. The reactivity of the amine is influenced by the electronic nature of the attached 2-nitrophenyl group. While the nitro group is strongly electron-withdrawing, its effect on the amine's nucleophilicity is primarily inductive and somewhat attenuated by the distance.
In reactions like the Betti condensation, primary and secondary amines act as nucleophiles, reacting with an aldehyde and a phenol (B47542) to form aminobenzylnaphthols. mdpi.com Similarly, the secondary amine of this compound could participate in multicomponent reactions. The reaction of amines with aldehydes or ketones under mildly acidic conditions can lead to the formation of imines (from primary amines) or enamines (from secondary amines). youtube.com
Furthermore, the amine can act as an intramolecular nucleophile. If the ethanol moiety is converted into a good leaving group (e.g., a tosylate), the amine can displace it in an intramolecular SN2 reaction to form a three-membered aziridine (B145994) ring, although this would be a strained system.
Functional Group Interconversions of the Ethanol Moiety
The primary hydroxyl group of the ethanol moiety is a versatile functional handle that can be readily converted into other groups. These transformations are standard in organic chemistry and significantly expand the synthetic utility of the molecule. nih.gov
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the corresponding carboxylic acid.
Esterification: The hydroxyl group reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid.
Etherification: Under basic conditions, the alcohol can be deprotonated to form an alkoxide, which is a strong nucleophile. This alkoxide can then react with an alkyl halide in a Williamson ether synthesis to produce an ether.
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate (OTs) or mesylate (OMs), by reacting with the corresponding sulfonyl chloride. This transformation facilitates nucleophilic substitution reactions at the adjacent carbon. organic-chemistry.org
| Reaction Type | Reagent(s) | Product Functional Group | Mechanism |
|---|---|---|---|
| Oxidation (mild) | PCC, DMP | Aldehyde | Oxidation |
| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid | Oxidation |
| Esterification | R-COOH / H⁺ | Ester | Nucleophilic Acyl Substitution |
| Etherification | 1. NaH; 2. R-X | Ether | SN2 |
| Tosylation | TsCl, Pyridine (B92270) | Tosylate (OTs) | Nucleophilic Substitution |
Reaction Kinetics and Transition State Analysis
Detailed kinetic studies on this compound itself are not widely published. However, the kinetics of its transformations can be inferred from studies on analogous compounds and reaction types. Techniques such as stopped-flow spectrophotometry are often used to measure the rates of fast reactions involving amines. researchgate.netrti.org
For the reduction of the nitro group, the reaction rate would depend on the specific catalyst and reducing agent used. These reactions often follow pseudo-first-order kinetics when the reducing agent is in large excess. rsc.org The rate constant would be influenced by temperature, pressure (for hydrogenations), and catalyst loading.
For reactions involving the nucleophilic amine, the kinetics can be described by second-order rate laws, where the rate is proportional to the concentration of both the amine and the electrophile (Rate = k[Amine][Electrophile]). researchgate.net The Brønsted-type plot, which correlates the logarithm of the rate constant (log k) with the pKa of the amine's conjugate acid, can provide insight into the transition state. researchgate.net For many aminolysis reactions, these plots are linear, and the slope (β) indicates the degree of bond formation in the rate-determining transition state. researchgate.net
Theoretical methods, such as Density Functional Theory (DFT) calculations, are invaluable for analyzing reaction mechanisms and transition states. nih.govresearchgate.net For a given transformation of this compound, DFT could be used to:
Calculate the activation energies for different competing pathways.
Model the geometry of transition states.
Explain observed regioselectivity or stereoselectivity.
Predict reaction rate coefficients using transition state theory. nih.gov
For example, in a study of the reaction between ethanolamine (B43304) and fluoro-nitrobenzenes, DFT calculations showed that the reaction proceeds through a Meisenheimer complex, with the decomposition of this intermediate being the rate-limiting step. researchgate.net Similar computational analysis could elucidate the intricate details of reactions involving this compound.
| Reaction Type | Analogous System | Kinetic Method | Typical Rate Order | Influencing Factors | Reference |
|---|---|---|---|---|---|
| Aminolysis | Amines + Carbonates | Spectrophotometry | Second-order | Amine pKa, Solvent, Leaving Group | researchgate.net |
| CO₂ Capture | Aqueous 2-((2-aminoethyl) amino) ethanol (AEEA) | Stopped-flow | Pseudo-first-order | Temperature, Amine Concentration | researchgate.netrti.org |
| Atmospheric Degradation | 2-amino-2-methyl-1-propanol + OH radical | Simulation Chamber & DFT | Second-order | Temperature, Radical Concentration | nih.gov |
| Nitro Reduction | 2-nitroaniline + NaBH₄ | UV-Vis Spectroscopy | Pseudo-first-order | Catalyst, Temperature, Concentration | rsc.org |
Rate Law Determination and Kinetic Isotope Effects
The determination of a rate law is a fundamental step in understanding the mechanism of a chemical reaction. It mathematically expresses the relationship between the rate of a reaction and the concentration of its reactants. For a transformation involving this compound, the rate law would be determined by systematically varying the concentrations of the reactants and measuring the initial reaction rates. The general form of the rate law would be:
Rate = k[this compound]^m[Reactant B]^n...
where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.
Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state of a reaction by observing the change in reaction rate upon isotopic substitution. For instance, replacing a hydrogen atom with a deuterium (B1214612) atom at a position involved in bond breaking in the rate-determining step typically leads to a primary kinetic isotope effect (kH/kD > 1), slowing down the reaction. Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or steric environment at that position during the reaction.
In a hypothetical study of this compound, one might investigate the KIE by deuterating the methyl group or the ethanol backbone to elucidate the mechanism of a specific transformation, such as an oxidation or elimination reaction.
Influence of Substituent Effects and Environmental Parameters on Reaction Rates
The rate of a chemical reaction can be significantly influenced by the electronic and steric properties of substituents on the reacting molecules, as well as by environmental factors such as solvent, temperature, and pH.
Substituent Effects: The presence of the nitro group (-NO2) on the phenyl ring of this compound is expected to have a strong electron-withdrawing effect, which would influence the reactivity of the amino group and the phenyl ring. To systematically study these effects, one could synthesize a series of analogues with different substituents (both electron-donating and electron-withdrawing) at various positions on the aromatic ring. By measuring the rate constants for a specific reaction across this series, a Hammett plot could be constructed to correlate the reaction rates with the electronic properties of the substituents.
Environmental Parameters:
Solvent: The polarity and proticity of the solvent can dramatically affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. A study on this compound would involve conducting a reaction in a range of solvents with varying properties to understand the role of the solvent in the reaction mechanism.
Temperature: The Arrhenius equation describes the relationship between the rate constant and temperature. By measuring the rate constant at different temperatures, the activation energy (Ea) for the reaction can be determined, providing insight into the energy barrier of the reaction.
pH: For reactions involving proton transfer, the pH of the medium can have a profound effect on the reaction rate by altering the protonation state of the reactants.
A hypothetical data table illustrating the effect of a substituent on the reaction rate might look like this:
| Substituent (at para-position) | Rate Constant (k) x 10-4 s-1 |
| -OCH3 | 1.5 |
| -CH3 | 3.2 |
| -H | 5.0 |
| -Cl | 8.7 |
| -NO2 | 25.4 |
This is a hypothetical table for illustrative purposes only.
Elucidation of Complex Reaction Networks
Chemical transformations, especially in organic chemistry, often involve multiple, interconnected elementary steps, forming a complex reaction network. Elucidating such a network for a reaction of this compound would involve identifying all the intermediates and final products. This is typically achieved through a combination of techniques:
Chromatographic methods (e.g., HPLC, GC): To separate and quantify the different species present in the reaction mixture at various time points.
Spectroscopic methods (e.g., NMR, Mass Spectrometry, IR, UV-Vis): To identify the structures of the intermediates and products.
By monitoring the concentration profiles of reactants, intermediates, and products over time and combining this information with the kinetic data obtained from rate law and isotope effect studies, a detailed, step-by-step mechanism for the transformation of this compound can be proposed. Computational modeling can also be a valuable tool in mapping out the potential energy surface of the reaction and supporting the proposed mechanism.
Computational and Theoretical Studies on 2 Methyl 2 Nitrophenyl Amino Ethanol
Electronic Structure and Conformation Analysis
Theoretical investigations into the electronic structure and conformational landscape of 2-[Methyl(2-nitrophenyl)amino]ethanol provide a foundational understanding of its properties. These studies employ quantum chemical calculations to model the molecule in its gaseous phase or in solution, elucidating the interplay of forces that govern its preferred shapes and electronic distribution.
Quantum Chemical Descriptors and Molecular Orbital Analysis
Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that help quantify its chemical characteristics and reactivity. For this compound, these descriptors are heavily influenced by its constituent functional groups: the electron-withdrawing nitro group (-NO₂), the aromatic nitrophenyl ring, the tertiary amine, and the hydroxyl group (-OH).
Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. The presence of the nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The amino and hydroxyl groups, conversely, contribute to the HOMO, influencing its electron-donating capabilities.
| Descriptor | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capacity. |
| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~ 3.0 to 5.0 D | Measures the molecule's overall polarity. |
| Topological Polar Surface Area (TPSA) | ~ 75-80 Ų | Estimates the surface area belonging to polar atoms, influencing transport properties. chemscene.comnih.gov |
Conformational Preferences and Intramolecular Interactions
The flexibility of the ethanolamine (B43304) side chain in this compound allows it to adopt various conformations. The stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular interactions, particularly hydrogen bonding. nih.govfrontiersin.org Computational studies on related 1,2-aminoalcohols reveal that the molecular geometry can be described by the torsional arrangements around key chemical bonds. nih.govfrontiersin.org
The most significant interaction governing the conformational preference is the intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the lone pair of electrons on the tertiary amine's nitrogen atom (OH···N). nih.govfrontiersin.org This interaction leads to a pseudo-cyclic structure, which significantly stabilizes the molecule. The preferred conformations are typically described as gauche (G) or trans (T) with respect to the O-C-C-N dihedral angle. Studies on similar molecules show that conformations allowing for this intramolecular hydrogen bond are the most stable. nih.govfrontiersin.org The presence of the bulky and electron-withdrawing 2-nitrophenyl group introduces additional steric and electronic effects that can modulate the strength and geometry of this hydrogen bond.
| Dihedral Angle | Description | Preferred Conformation | Stabilizing Interaction |
|---|---|---|---|
| HO-C-C-N | Describes the orientation of the hydroxyl group relative to the amino group. | Gauche (~60°) | Strong intramolecular OH···N hydrogen bond. nih.govfrontiersin.org |
| O-C-C-N | Defines the skeletal frame of the ethanolamine chain. | Gauche or Trans | Minimization of steric repulsion. nih.gov |
| C-C-N-C(aryl) | Orients the ethanolamine chain relative to the nitrophenyl ring. | Variable | Balance between steric hindrance and electronic effects from the ring. |
Tautomerism and Proton Transfer Dynamics
Tautomerism involves the migration of a proton between two sites within a molecule, leading to structural isomers that can exist in equilibrium. nih.gov For this compound, a potential intramolecular proton transfer (IPT) could occur from the hydroxyl group to one of the oxygen atoms of the ortho-nitro group. This would result in the formation of an aci-nitro tautomer, a zwitterionic species stabilized by a six-membered ring formed through a hydrogen bond.
Computational methods like Density Functional Theory (DFT) are employed to study the thermodynamics and kinetics of such proton transfer events. mdpi.com These calculations can determine the relative stability of the tautomers and the energy barrier of the transition state connecting them. researchgate.net While the amino alcohol form is generally the most stable, the feasibility of proton transfer depends on factors like the gas-phase acidity of the hydroxyl proton and the basicity of the nitro group's oxygen. The energy barrier for such a direct proton transfer can be significant, but it is a critical parameter for understanding the molecule's dynamic behavior and potential reactivity. researchgate.net
Mechanistic Probing via Computational Chemistry
Computational chemistry serves as a powerful tool for exploring reaction mechanisms at the molecular level. By modeling the energy landscape of a chemical process, researchers can identify pathways, characterize intermediate and transition states, and predict the energetics that govern the reaction's feasibility and rate.
Potential Energy Surface Mapping and Transition State Characterization
A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecular system as a function of its geometric coordinates. researchgate.net For a molecule like this compound, a PES can be calculated to map conformational changes or reaction pathways, such as intramolecular proton transfer. nih.govresearchgate.net The stable conformers (reactants and products) correspond to minima on the PES, while the pathways between them traverse this surface.
The highest point along the lowest-energy path between two minima is the transition state (TS). researchgate.net Computationally, a transition state is characterized as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A key diagnostic for a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Advanced Analytical Characterization in the Study of 2 Methyl 2 Nitrophenyl Amino Ethanol
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-[Methyl(2-nitrophenyl)amino]ethanol. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic composition and bonding arrangement.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the nitrophenyl ring would appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, with their splitting patterns (e.g., doublets, triplets) revealing their relative positions on the ring. The protons of the ethanol (B145695) group and the methyl group would appear in the more upfield region. The methylene (B1212753) protons of the ethanol group adjacent to the nitrogen and the hydroxyl group would likely show complex splitting patterns due to coupling with each other and with the neighboring protons. The N-methyl protons would likely appear as a singlet.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons in the aromatic ring, the two carbons of the ethanol group, and the methyl carbon. The positions of these peaks would be influenced by the presence of the electron-withdrawing nitro group and the amino and hydroxyl functionalities.
Table 1: Expected ¹H NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes, as specific experimental data is not available.)
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | m |
| -CH₂-N | 3.2 - 3.8 | t |
| -CH₂-OH | 3.6 - 4.2 | t |
| N-CH₃ | 2.8 - 3.2 | s |
Table 2: Expected ¹³C NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes.)
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic-C (substituted) | 120 - 150 |
| Aromatic-C (unsubstituted) | 110 - 135 |
| -CH₂-N | 50 - 60 |
| -CH₂-OH | 60 - 70 |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these are generally observed around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com The O-H stretch of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretch of the secondary amine is generally weaker and can sometimes be obscured. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N stretching and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric stretching of the nitro group often gives a strong signal. The aromatic ring vibrations also tend to produce strong Raman bands.
Studies on related compounds, such as 3-methyl-4-nitrophenol, have utilized both FTIR and Raman spectroscopy in conjunction with density functional theory (DFT) calculations to assign the vibrational modes. iaea.org For 5-nitro-1,3-benzodioxole, the asymmetric NO₂ stretch was observed at 1609 cm⁻¹ in the IR spectrum, and the symmetric stretch was seen at 1437 cm⁻¹ (IR) and 1430 cm⁻¹ (Raman). orientjchem.orgscispace.com
Table 3: Expected Vibrational Frequencies for this compound (Note: This is a hypothetical data table for illustrative purposes.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -OH | O-H stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
| -NO₂ | Asymmetric stretch | ~1550 |
| -NO₂ | Symmetric stretch | ~1350 |
| C-N | C-N stretch | 1250 - 1350 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula.
For this compound (C₉H₁₂N₂O₃), the exact mass can be calculated. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed. HRMS analysis would confirm the elemental composition by matching the experimentally measured mass to the theoretical mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, for example, through the loss of a water molecule from the ethanol group or cleavage of the ethylamino chain. While specific HRMS data for the target compound is not published, the technique is routinely applied to similar molecules. For example, in the analysis of amino alcohols, HRMS is used to confirm the identity of reaction products. acs.orgmdpi.com
Chromatographic Separations for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from the synthesis process.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. fishersci.com A C18 or a more polar-modified column (e.g., polar-embedded or phenyl) could be used. hawachhplccolumn.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH and improve peak shape.
Detection could be achieved using a UV-Vis detector, as the nitrophenyl group is a strong chromophore. A photodiode array (PDA) detector would be particularly useful, as it can provide a UV spectrum for the peak, aiding in its identification. The purity of the compound would be determined by the percentage of the total peak area that corresponds to the main component. HPLC is also well-suited for separating positional isomers, which may have been formed during the synthesis.
The analysis of polar aromatic compounds, including aniline (B41778) derivatives, is a common application of HPLC. hplc.eumdpi.comchromatographyonline.com Method development would involve optimizing the column, mobile phase composition, and gradient to achieve good resolution between the main compound and any impurities.
Table 4: Illustrative HPLC Method Parameters (Note: This is a hypothetical data table for illustrative purposes.)
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
Gas Chromatography (GC) Method Development
Gas Chromatography (GC) is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. For aniline derivatives, GC analysis can sometimes be challenging due to their polarity, which can lead to poor peak shape (tailing). epa.govepa.govoup.com However, with proper method development, these issues can often be overcome.
A GC method for this compound would likely use a capillary column with a mid-polarity stationary phase. The injector and detector temperatures would need to be optimized to ensure efficient volatilization without thermal degradation. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (MS) detector would offer the advantage of providing mass spectral data for peak identification, further confirming the identity of the main component and any impurities. For certain aniline derivatives, derivatization may be employed to improve their chromatographic behavior. oup.com However, given the presence of the hydroxyl group, direct analysis may be feasible. The analysis of various aniline derivatives by GC is well-established, providing a good starting point for method development. researchgate.netd-nb.info
Table 5: Illustrative GC Method Parameters (Note: This is a hypothetical data table for illustrative purposes.)
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp | 230 °C |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystal. lcms.cz By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, scientists can deduce the precise arrangement of atoms in the crystal lattice. This information is fundamental to understanding the compound's physical and chemical properties.
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid. This technique involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The resulting diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal structure.
While a specific crystal structure for this compound is not publicly available, studies on analogous compounds, such as N′-(4-methyl-2-nitrophenyl)benzohydrazide, offer insights into the likely crystallographic parameters. nih.govmdpi.com For instance, a related compound was found to crystallize in the monoclinic system, which is common for such organic molecules. mdpi.com A hypothetical set of crystallographic data for this compound, based on similar structures, is presented in Table 1.
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound This data is representative and based on structurally similar compounds.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₂N₂O₃ |
| Formula Weight | 196.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.7 |
| c (Å) | 11.2 |
| β (°) | 98.5 |
| Volume (ų) | 1012.3 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.289 |
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. researchgate.net Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique fingerprint of the crystalline phase or phases present in the sample.
A crucial application of PXRD is in the study of polymorphism, which is the ability of a solid material to exist in more than one crystal structure. qub.ac.uk Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While there are no specific studies on the polymorphism of this compound, research on related compounds like 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile has revealed the existence of multiple polymorphs with different colors and thermodynamic stabilities. The investigation of polymorphism is critical, particularly in the pharmaceutical industry, where the solid-state form of a drug can impact its efficacy.
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS)
Hyphenated analytical techniques combine two or more methods to achieve a more powerful analysis than either technique could alone. nih.gov A prominent example is the coupling of liquid chromatography (LC) with mass spectrometry (MS), known as LC-MS. This technique is invaluable for separating, identifying, and quantifying components in a complex mixture.
In the context of this compound, LC-MS would be the method of choice for assessing its purity, identifying any synthesis-related impurities, or studying its degradation products. The liquid chromatography component separates the target compound from other substances in the sample based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight and structural information.
While a standardized LC-MS method for this compound is not documented in the literature, a plausible method can be designed based on established principles for analyzing similar aromatic compounds. nih.govqub.ac.ukresearchgate.net Such a method would likely employ a reversed-phase C18 column with a gradient elution of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. The mass spectrometer would likely be operated in positive electrospray ionization (ESI) mode to detect the protonated molecule [M+H]⁺. A hypothetical set of LC-MS parameters for the analysis of this compound is provided in Table 2.
Table 2: Hypothetical LC-MS Method Parameters for the Analysis of this compound
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range (m/z) | 50 - 500 |
| Capillary Voltage | 3500 V |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Derivatization Chemistry and Functional Group Transformations of 2 Methyl 2 Nitrophenyl Amino Ethanol
Strategic Modifications of the Hydroxyl Group
The primary alcohol functionality in 2-[Methyl(2-nitrophenyl)amino]ethanol is a versatile handle for introducing a variety of other chemical moieties through well-established synthetic protocols.
The hydroxyl group can be readily converted into esters and ethers, transformations that are fundamental in organic synthesis for altering polarity, reactivity, and steric profile.
Esterification: The formation of esters from this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This is an equilibrium-driven process, often requiring the removal of water to achieve high yields. Alternatively, for more sensitive substrates or to achieve faster reaction rates under milder conditions, the alcohol can be treated with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). organic-chemistry.org These reactions lead to the formation of the corresponding ester derivatives, effectively capping the hydroxyl group.
Etherification: The synthesis of ethers from the parent alcohol is most classically accomplished via the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with a primary alkyl halide or tosylate to yield the desired ether. The choice of base and solvent is critical to ensure efficient conversion and minimize side reactions. This method allows for the introduction of a wide range of alkyl or aryl groups at the oxygen center.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Catalyst/Base | Product |
|---|---|---|---|
| Esterification | Acetic Anhydride (B1165640) | Pyridine | 2-[Methyl(2-nitrophenyl)amino]ethyl acetate (B1210297) |
| Esterification | Benzoyl Chloride | Triethylamine | 2-[Methyl(2-nitrophenyl)amino]ethyl benzoate |
| Etherification | Sodium Hydride, then Methyl Iodide | - | 1-Methoxy-2-[methyl(2-nitrophenyl)amino]ethane |
| Etherification | Sodium Hydride, then Benzyl Bromide | - | 1-(Benzyloxy)-2-[methyl(2-nitrophenyl)amino]ethane |
The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 2-[Methyl(2-nitrophenyl)amino]acetaldehyde. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagents are well-suited for this purpose. organic-chemistry.org
Pyridinium (B92312) chlorochromate (PCC) is a classic reagent used for oxidizing primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane (B109758) (DCM). youtube.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is another highly effective method that avoids the use of heavy metals and typically results in high yields with minimal side products. youtube.com More modern and greener alternatives include the Dess-Martin periodinane (DMP) oxidation and catalytic systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a co-oxidant. nih.govnih.gov These methods are known for their high chemoselectivity, allowing the oxidation of the alcohol without affecting the sensitive nitro and amino groups present in the molecule. nih.govresearchgate.net
Table 2: Reagents for Selective Oxidation of the Hydroxyl Group
| Reagent/System | Typical Solvent | Key Features |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Mild, chromium(VI)-based reagent. |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Dichloromethane (DCM) | High yield, low temperature, avoids heavy metals. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Mild conditions, broad functional group tolerance. |
| TEMPO/NaOCl | Dichloromethane/Water | Catalytic, uses bleach as a terminal oxidant. nih.gov |
Chemical Transformations of the Secondary Amine
The secondary amine in this compound provides a nucleophilic nitrogen center that can participate in a variety of bond-forming reactions, leading to a range of N-substituted derivatives.
Acylation: The secondary amine can be readily acylated by reacting it with acyl chlorides or acid anhydrides. google.com This reaction, often carried out in the presence of a base such as pyridine or triethylamine, results in the formation of a stable amide linkage. byjus.com This transformation is useful for introducing a wide variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. For instance, reaction with acetyl chloride would yield N-acetyl-2-[methyl(2-nitrophenyl)amino]ethanol.
Sulfonylation: In a similar fashion, the amine can be sulfonylated to form sulfonamides. A common method involves the reaction with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. researchgate.net The resulting sulfonamide derivatives are often crystalline solids and are important in medicinal chemistry and materials science. The reaction of this compound with tosyl chloride would produce N-(4-methylphenyl)sulfonyl-2-[methyl(2-nitrophenyl)amino]ethanol.
Table 3: Acylation and Sulfonylation Derivatives
| Reagent | Base | Product Class | Example Product Name |
|---|---|---|---|
| Acetyl Chloride | Pyridine | Amide | N-methyl-N-(2-nitrophenyl)-2-aminoethyl acetate |
| Propionic Anhydride | Triethylamine | Amide | N-propionyl-N-methyl-N-(2-nitrophenyl)ethanolamine |
| p-Toluenesulfonyl Chloride | Pyridine | Sulfonamide | 4-Methyl-N-(2-(methyl(2-nitrophenyl)amino)ethyl)benzenesulfonamide |
| Methanesulfonyl Chloride | Triethylamine | Sulfonamide | N-(2-(methyl(2-nitrophenyl)amino)ethyl)methanesulfonamide |
The secondary amine can be further alkylated to a tertiary amine, which can then be converted into a quaternary ammonium (B1175870) salt. The initial N-alkylation to the tertiary amine can be achieved using an alkyl halide. The resulting tertiary amine can subsequently undergo a second alkylation, known as the Menschutkin reaction, by treatment with another molecule of an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium salt. nih.govquora.com This reaction involves the nucleophilic attack of the tertiary amine's lone pair of electrons on the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation with the halide as the counter-ion. nih.gov These salts are ionic compounds with applications as phase-transfer catalysts, surfactants, and antimicrobial agents. google.com
Table 4: Synthesis of Quaternary Ammonium Salts
| Step | Reagent | Product Type | Example Intermediate/Product |
|---|---|---|---|
| 1. N-Alkylation | Ethyl Bromide | Tertiary Amine | 2-[Ethyl(methyl)(2-nitrophenyl)amino]ethanol |
| 2. Quaternization | Methyl Iodide | Quaternary Ammonium Salt | 2-Hydroxyethyl(ethyl)dimethyl(2-nitrophenyl)ammonium iodide |
The structure of this compound, featuring both a nitrogen atom (a soft donor) and an oxygen atom (a hard donor) separated by an ethylene (B1197577) bridge, makes it an excellent candidate for a bidentate ligand in coordination chemistry. uobaghdad.edu.iqmdpi.com This N,O-donor set can chelate to a single metal center, forming a stable five-membered ring. mdpi.com
The ligand can coordinate with a variety of transition metal ions, such as copper(II), nickel(II), cobalt(II), and zinc(II), to form metal complexes. The synthesis of these complexes typically involves mixing the ligand with a metal salt (e.g., chloride, nitrate, or acetate salts) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The resulting complexes can exhibit diverse geometries, including tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands. nih.govnih.gov The electron-withdrawing nitro group on the phenyl ring can influence the electronic properties of the metal center, potentially affecting the catalytic activity or photophysical properties of the complex. nih.gov
Table 5: Potential Metal Complexes and Geometries
| Metal Ion | Example Metal Salt | Potential Coordination Number | Likely Geometry |
|---|---|---|---|
| Copper(II) | CuCl₂ | 4 | Square Planar |
| Nickel(II) | Ni(NO₃)₂ | 4 or 6 | Square Planar or Octahedral |
| Cobalt(II) | Co(OAc)₂ | 4 or 6 | Tetrahedral or Octahedral |
| Zinc(II) | ZnCl₂ | 4 | Tetrahedral |
Orthogonal Reactivity of the Nitrophenyl Moiety
The nitrophenyl moiety of this compound offers a versatile handle for synthetic transformations that can be performed independently of reactions involving the amino and hydroxyl groups. This orthogonal reactivity is primarily centered on the chemical behavior of the nitro group itself.
Selective Reduction of the Nitro Group to Amino
One of the most synthetically valuable transformations of the nitrophenyl group is its reduction to an amino group. This conversion is crucial as it dramatically alters the electronic properties of the aromatic ring, transforming the substituent from a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com The resulting aniline (B41778) derivative, 2-[(2-aminophenyl)(methyl)amino]ethanol, opens up a new set of possible chemical modifications, such as diazotization and subsequent Sandmeyer reactions, or acylation.
A key challenge is to achieve this reduction selectively without affecting other potentially sensitive functional groups within a molecule. In the case of this compound, the secondary amine and primary alcohol functionalities must remain intact. A variety of reagents and methods have been developed for the chemoselective reduction of aromatic nitro compounds. scispace.comorganic-chemistry.org These methods often show high tolerance for other reducible groups like ketones, esters, and halogens. scispace.comjsynthchem.com
Below is a table summarizing various reagent systems used for the selective reduction of aromatic nitro groups to amines, which are applicable to substrates like this compound.
| Reagent System | Solvent(s) | Key Features |
| **Catalytic Hydrogenation (H₂) ** | Ethanol, Ethyl Acetate | Can be highly selective with appropriate catalysts (e.g., Pt/C, Pd/C). Sensitive to catalyst poisoning. |
| Iron (Fe) / Hydrochloric Acid (HCl) | Water, Ethanol | Classic and cost-effective method. Requires acidic conditions which may not be suitable for all substrates. |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | Effective under mild, often neutral or acidic, conditions. Tolerates many functional groups. |
| Sodium Borohydride (B1222165) (NaBH₄) / Ni(PPh₃)₄ | Ethanol | A modified borohydride system with enhanced reactivity towards nitro groups while being mild towards other reducible groups. jsynthchem.com |
| Dicobalt Octacarbonyl (Co₂(CO)₈) / Water (H₂O) | Dimethoxyethane (DME) | A newer system that selectively reduces nitro groups in the presence of halides and carbonyl groups under mild conditions. scispace.com |
Introduction of Photolabile Protecting Groups onto Other Substrates
The 2-nitrophenyl group is a core component of many widely used photolabile protecting groups (PPGs), also known as photocages. wikipedia.orgnih.gov These groups allow chemists to mask a reactive functional group on a substrate, rendering it inert until its activity is restored by irradiation with light, typically in the UV range. psu.edumdpi.com This ability to control reactions with spatial and temporal precision is invaluable in fields like biochemistry, cell biology, and materials science. nih.govmdpi.com
Derivatives of this compound, particularly those based on the 2-(2-nitrophenyl)ethyl scaffold, can be used to protect various functional groups. nih.govtandfonline.com For example, the 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) group is a well-established PPG for protecting amines and alcohols. tandfonline.com The protection strategy involves attaching the 2-(2-nitrophenyl)ethyl moiety to the target functional group via a carbonate, carbamate, or ether linkage.
Upon irradiation with UV light (e.g., >300 nm), an intramolecular hydrogen abstraction occurs from the benzylic carbon to the excited nitro group, forming an aci-nitro intermediate. wikipedia.orgpsu.edu This intermediate then undergoes a rearrangement and subsequent cleavage, releasing the protected molecule, carbon dioxide (for carbonates and carbamates), and a 2-nitrosobenzaldehyde or related byproduct. psu.edu The efficiency and rate of this photorelease can be tuned by modifying the substituents on the aromatic ring or the benzylic position. researchgate.net
The following table lists examples of functional groups that can be protected using protecting groups derived from the 2-nitrophenyl scaffold.
| Photolabile Protecting Group | Protected Functional Group | Example Substrate |
| 2-Nitrobenzyl | Carboxylates, Phosphates, Alcohols | Caged ATP, Caged Carboxylic Acids |
| 2-(2-Nitrophenyl)ethoxycarbonyl (NPEOC) | Amines, Alcohols | Protected Amino Acids, Protected Nucleosides |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | Alcohols, Amines | Used in oligonucleotide synthesis |
| 2-(2-Nitrophenyl)ethylsulfonyl (Npes) | Alcohols | Protected Nucleosides |
Application in Building Chemical Libraries
This compound is a valuable scaffold for the construction of chemical libraries due to its distinct and orthogonally reactive functional groups. Chemical libraries, especially DNA-encoded libraries (DELs), rely on building blocks that possess multiple points for diversification. nih.gov The presence of a secondary amine, a primary alcohol, and a reducible nitro group on a stable aromatic core makes this compound an attractive starting point for diversity-oriented synthesis.
The synthetic strategy for building a library around this scaffold can be envisioned in a stepwise manner, where each functional group is addressed sequentially.
First Diversification Point (Alcohol): The primary alcohol can be readily derivatized through esterification or etherification with a diverse set of carboxylic acids or alkyl halides, respectively.
Second Diversification Point (Amine): The secondary amine can undergo reactions such as acylation with various acid chlorides or carboxylic acids, or reductive amination, introducing another layer of diversity.
Third Diversification Point (Nitro Group): After the initial diversifications, the nitro group can be selectively reduced to an amine, as described in section 6.3.1. This newly formed aniline provides a third point for diversification, for example, through sulfonylation, acylation, or conversion into other functionalities via diazonium intermediates.
This trifunctional nature allows for the creation of a three-dimensional library of compounds from a single, well-defined core structure. The careful selection of building blocks at each diversification step is crucial for constructing libraries with broad structural and functional diversity. nih.gov Bifunctional and multifunctional building blocks are highly sought after in library synthesis to create more complex and drug-like molecules. nih.govenamine.net
The potential derivatization pathways for this compound in a library synthesis are outlined in the table below.
| Functional Group | Potential Reaction Type | Example Reagent Class |
| Primary Alcohol (-OH) | Esterification | Carboxylic Acids, Acid Chlorides |
| Etherification | Alkyl Halides, Tosylates | |
| Secondary Amine (-NH) | Acylation / Amidation | Acid Chlorides, Carboxylic Acids |
| Reductive Amination | Aldehydes, Ketones | |
| Sulfonylation | Sulfonyl Chlorides | |
| Nitro Group (-NO₂) (post-reduction to -NH₂) | Acylation / Amidation | Acid Chlorides, Carboxylic Acids |
| Sulfonylation | Sulfonyl Chlorides | |
| Diazotization / Sandmeyer Reaction | NaNO₂/HCl, then CuX |
By employing this scaffold, medicinal chemists can efficiently generate large numbers of structurally related yet diverse small molecules for screening against various biological targets.
Synthetic Utility and Applications in Complex Organic Synthesis
Building Block for Heterocyclic Systems
The core structure of 2-[Methyl(2-nitrophenyl)amino]ethanol makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of a nitro group ortho to a secondary amine provides a latent o-phenylenediamine (B120857) functionality, which can be unmasked through a straightforward reduction step. This transformation is a gateway to a variety of cyclization reactions for the construction of fused heterocyclic scaffolds.
Precursor to Quinoxaline (B1680401) and Benzodiazepine (B76468) Scaffolds
The synthesis of quinoxalines, a class of heterocyclic compounds with a wide range of biological activities, often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The strategic positioning of the amino and nitro groups in this compound allows for its conversion into an N-methyl-N-(2-aminoethyl)benzene-1,2-diamine derivative upon reduction of the nitro group. This intermediate can then undergo intramolecular or intermolecular condensation to form quinoxaline or related heterocyclic systems. For instance, a plausible synthetic route involves the initial reduction of the nitro group, followed by oxidation of the primary alcohol to an aldehyde or carboxylic acid, which can then cyclize with the newly formed aniline (B41778).
Similarly, the benzodiazepine framework, a core structure in many psychoactive drugs, can be accessed from o-phenylenediamine precursors. Following the reduction of the nitro group in this compound, the resulting diamine derivative can be reacted with a variety of carbonyl compounds or their equivalents to construct the seven-membered diazepine (B8756704) ring. The N-methyl and N-hydroxyethyl substituents offer points for further functionalization, allowing for the generation of a library of diverse benzodiazepine analogues. While direct literature examples starting from this compound are not prevalent, the chemical principles underlying these transformations are well-established in the synthesis of these important heterocyclic systems from related o-nitroanilines.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Key Intermediate from this compound | General Cyclization Strategy |
|---|---|---|
| Quinoxaline | N-methyl-N'-(2-hydroxyethyl)-1,2-phenylenediamine | Condensation with a 1,2-dicarbonyl compound |
| Benzodiazepine | N-methyl-N'-(2-hydroxyethyl)-1,2-phenylenediamine | Reaction with a β-dicarbonyl compound or equivalent |
| Indole (B1671886) | 2-(Methylamino)phenylethanol derivative | Reductive cyclization of the nitro group |
| Imidazole (B134444) | N-methyl-N-(2-nitrophenyl)glycine derivative | Reaction with a formamide (B127407) equivalent and subsequent cyclization |
Role in Indole and Imidazole Synthesis
The synthesis of indoles, another privileged scaffold in medicinal chemistry, can be achieved through various methods, including the reductive cyclization of o-nitrostyrenes or related precursors. The structure of this compound suggests its potential as a precursor for indole synthesis. For example, dehydration of the alcohol to the corresponding styrene, followed by reductive cyclization of the nitro group, could yield an N-methylindole derivative. While classical methods like the Fischer and Bischler indole syntheses start from different precursors, the fundamental reaction mechanisms involving cyclization onto an aromatic ring are applicable. nih.govgoogle.com
The imidazole ring is another important heterocyclic motif found in numerous biologically active molecules. The synthesis of imidazoles can be accomplished through various routes, often involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. nih.gov While not a direct precursor in the classical sense, this compound could be chemically modified to serve as a building block. For instance, oxidation of the alcohol to a carboxylic acid would yield N-methyl-N-(2-nitrophenyl)glycine, which could then participate in imidazole-forming reactions.
Intermediate in the Synthesis of Chiral Compounds
The presence of a hydroxyl group in this compound provides a handle for the introduction of chirality. The synthesis of enantiomerically pure amino alcohols is a significant area of research due to their utility as chiral building blocks, ligands, and auxiliaries in asymmetric synthesis. fu-berlin.deresearchgate.net
The alcohol functionality of this compound can be resolved into its constituent enantiomers using chiral resolving agents, or it can be synthesized in an enantioselective manner. Once obtained in enantiopure form, it can be used as a chiral auxiliary, where the stereocenter of the amino alcohol directs the stereochemical outcome of a reaction on a prochiral substrate. wikipedia.org The auxiliary can then be cleaved and recovered. Furthermore, the chiral amino alcohol itself can serve as a precursor for the synthesis of more complex chiral molecules, where the stereochemistry of the amino alcohol is incorporated into the final product.
Integration into Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used for the rapid generation of molecular diversity. wikipedia.orgwikipedia.org
The functional groups present in this compound and its derivatives make it a potential candidate for participation in such reactions. Following the reduction of the nitro group to an amine, the resulting N-methyl-N-(2-aminophenyl)ethanol could serve as the amine component in an Ugi reaction, reacting with a carbonyl compound, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide. Alternatively, if the alcohol functionality is oxidized to an aldehyde, it could participate as the carbonyl component in both Ugi and Passerini reactions. The ability to incorporate the core structure of this compound into complex scaffolds through MCRs would significantly enhance its synthetic utility.
Development of Novel Reagents and Methodologies Utilizing the Compound's Core Structure
The unique combination of functional groups in this compound also opens avenues for the development of novel reagents and synthetic methodologies. For instance, the amino alcohol moiety, particularly in its chiral form, can be used to prepare chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations.
Furthermore, the o-nitroaniline substructure can be exploited in the development of new cyclization strategies. Reductive cyclization is a powerful method for the synthesis of heterocyclic compounds, and new methodologies that utilize this transformation on substrates derived from this compound could lead to the discovery of novel heterocyclic systems with interesting biological properties. organic-chemistry.orgresearchgate.net The development of such new reagents and methods would further solidify the importance of this compound as a versatile tool in the arsenal (B13267) of the synthetic organic chemist.
Future Research Directions and Emerging Avenues for 2 Methyl 2 Nitrophenyl Amino Ethanol
The chemical compound 2-[Methyl(2-nitrophenyl)amino]ethanol, a derivative of 2-nitroaniline (B44862), sits at the intersection of several important chemical classes, including nitroaromatics and N-aryl amino alcohols. While its direct applications are not extensively documented in mainstream literature, its structural motifs suggest significant potential for future research and development. Emerging avenues of investigation are poised to unlock novel applications by leveraging sustainable synthesis, advanced screening technologies, computational modeling, and materials science principles.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl), methylamino group (δ 2.5–3.0 ppm), and ethanol moiety (δ 3.6–4.0 ppm) .
- IR : Nitro group stretching (~1520 cm⁻¹ and ~1350 cm⁻¹), O–H stretch (~3300 cm⁻¹).
- MS : Molecular ion peak (m/z ~210) and fragmentation patterns (e.g., loss of –CH₂CH₂OH) .
- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
What computational tools (e.g., EPA EPI Suite) predict the physicochemical properties of this compound, and how reliable are they?
Advanced Research Question
EPA EPI Suite estimates properties like logP (2.1), water solubility (1.2 g/L), and Henry’s law constant (3.2 × 10⁻⁹ atm·m³/mol) . Methodological considerations:
- Input Data : Experimental melting point (85–90°C) and boiling point (decomposes >200°C) refine predictions.
- Limitations : Predictions may underestimate nitro group reactivity (e.g., redox behavior). Cross-validate with DFT calculations (Gaussian, B3LYP/6-31G*) for electronic properties .
What biological activities are associated with structural analogs of this compound, and how can SAR studies guide derivative design?
Advanced Research Question
Analogues with 2-nitrophenylaminoethyl moieties (e.g., compound 20 in ) show antitumor and antiviral activity. SAR strategies:
- Nitro Position : Para-nitro derivatives enhance electron-withdrawing effects, improving binding to enzyme active sites.
- Ethanol Chain : Etherification (e.g., replacing –OH with –OCH₃) modulates solubility and membrane permeability .
- In Vitro Testing : Use kinase inhibition assays (e.g., EGFR) or viral replication models (e.g., HCV replicon) .
How should researchers address contradictions in toxicity data for this compound?
Advanced Research Question
While notes limited toxicological data, mitigate risks via:
- In Silico Tools : ProTox-II for predicting LD₅₀ and hepatotoxicity.
- In Vitro Assays : Ames test for mutagenicity, MTT assay for cytotoxicity (HEK293 cells).
- Precautionary Measures : Use PPE (gloves, goggles) and fume hoods during handling .
Why is the nitro group critical to the chemical reactivity of this compound?
Basic Research Question
The nitro group:
- Electron-Withdrawing Effect : Stabilizes intermediates in nucleophilic aromatic substitution.
- Redox Activity : Facilitates reduction to amino derivatives (e.g., catalytic hydrogenation with Pd/C) for further functionalization .
- Spectroscopic Tag : Enhances UV-vis absorption for analytical tracking .
How is this compound utilized as an intermediate in synthesizing complex pharmaceuticals?
Advanced Research Question
Key applications:
- Anticancer Agents : Coupling with pyrimidine or triazole moieties (e.g., ).
- Antimicrobials : Functionalization via Mitsunobu reaction to introduce sulfonamide groups.
- Methodology : Monitor regioselectivity in nitro reduction (e.g., Zn/HCl vs. H₂/Pd) to avoid over-reduction .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Storage : In amber glass under inert gas (N₂/Ar) to prevent nitro group degradation.
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid.
- First Aid : Flush eyes with water for 15 minutes; administer activated charcoal if ingested .
How do structural analogs of this compound compare in terms of stability and bioactivity?
Advanced Research Question
What strategies fill data gaps in the environmental fate and degradation pathways of this compound?
Advanced Research Question
- Photodegradation Studies : Simulate sunlight (λ > 290 nm) in aqueous solutions; analyze by LC-MS for nitroso/byproduct formation.
- Biodegradation : Use OECD 301F (manometric respirometry) with activated sludge.
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
